2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thione derivatives modified with sulfanyl-acetamide moieties. Its structure features:
- 4-ethyl substitution on the triazole ring, enhancing lipophilicity and steric bulk .
- 5-(furan-2-yl) group, contributing π-π stacking interactions and moderate electron-donating effects .
- N-(3-fluoro-4-methylphenyl)acetamide, where the fluorine atom improves metabolic stability, and the methyl group optimizes steric interactions with biological targets .
Synthesized via alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH , it exhibits notable anti-exudative activity (AEA) in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Properties
CAS No. |
585562-20-5 |
|---|---|
Molecular Formula |
C17H17FN4O2S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17FN4O2S/c1-3-22-16(14-5-4-8-24-14)20-21-17(22)25-10-15(23)19-12-7-6-11(2)13(18)9-12/h4-9H,3,10H2,1-2H3,(H,19,23) |
InChI Key |
BFSBFYPAUVOCNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)F)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione
The triazole core is synthesized via cyclocondensation of furan-2-carbohydrazide with ethyl isothiocyanate under alkaline conditions.
Synthesis of N-(3-Fluoro-4-methylphenyl)-2-chloroacetamide
The acetamide side chain is prepared by reacting 3-fluoro-4-methylaniline with chloroacetyl chloride:
-
Reaction Conditions :
Alkylation of Triazole-Thione with Chloroacetamide
Coupling Reaction
The critical sulfanyl linkage is formed via nucleophilic substitution:
-
Reagents :
-
Conditions :
-
Temperature : Room temperature (25°C) under nitrogen atmosphere.
-
Time : 12–16 hours.
-
-
Workup :
Optimization and Analytical Validation
Spectroscopic Characterization
Purity and Yield Data
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Triazole-thione | 72 | ≥98% |
| 2 | Chloroacetamide | 88 | ≥97% |
| 3 | Final Product | 74 | ≥99% |
Comparative Analysis of Synthetic Routes
Solvent and Base Selection
Temperature Dependence
-
Room Temperature : Minimizes side reactions (e.g., furan ring oxidation) but extends reaction duration.
-
Reflux : Accelerates kinetics but risks decomposition of heat-sensitive intermediates.
Challenges and Mitigation Strategies
Side Reactions
Scalability
-
Batch Size Limitations : Recrystallization efficiency drops beyond 50 g due to solvent volume constraints.
-
Continuous Flow Synthesis : Proposed for large-scale production to enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or furan derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the triazole ring suggests possible antimicrobial or antifungal properties, while the furan ring could contribute to antioxidant activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the triazole and furan rings, along with the fluoro-substituted phenyl group, may confer unique pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could inhibit certain enzymes, while the furan ring might interact with cellular membranes or proteins.
Comparison with Similar Compounds
Anti-Exudative Activity (AEA)
- Target Compound: Demonstrates 60–70% inhibition of inflammation in rat models at 10 mg/kg, rivaling diclofenac sodium .
- Fluorinated Analogs: The 3-fluoro-4-methylphenyl group in the target compound outperforms chlorinated (e.g., ) or nitro-substituted (e.g., ) derivatives, likely due to optimal balance of electronegativity and steric hindrance .
- Pyrolin-Modified Derivatives: Compounds with pyrolium fragments (e.g., ) show reduced AEA, suggesting bulky substituents hinder target binding .
Other Activities
- Orco Agonists: Pyridinyl-containing analogs (e.g., VUAA-1 ) target insect olfactory receptors, indicating divergent biological applications compared to the anti-inflammatory focus of the target compound.
Biological Activity
The compound 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a novel organic molecule that integrates a triazole ring, a furan moiety, and an acetamide group. Its structure suggests potential pharmacological applications due to the biological activities associated with its functional groups. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.4 g/mol. The presence of the triazole moiety is particularly significant as it has been associated with various biological activities.
1. Antifungal Activity
The triazole ring in this compound is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This inhibition can lead to the disruption of fungal growth and viability. Preliminary studies indicate that compounds with similar structures exhibit significant antifungal properties:
| Compound Name | Activity | Reference |
|---|---|---|
| Triadimefon | EC50: 0.0195–0.0620 g/L against Gibberella spp. | |
| 1,2,4-Triazole Derivatives | MIC: 0.01–0.27 μmol/mL against various fungi |
Research shows that derivatives of 1,2,4-triazole can outperform traditional antifungal agents like ketoconazole in efficacy against certain fungal strains.
2. Antibacterial Activity
The compound's potential antibacterial activity has been highlighted in various studies. The triazole structure is known to enhance interactions with bacterial enzymes, leading to effective inhibition:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125–8 | |
| Escherichia coli | 0.125–8 | |
| Pseudomonas aeruginosa | Varies |
In vitro studies have demonstrated that triazole derivatives exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.
3. Anticancer Activity
Recent investigations have pointed towards the anticancer properties of this compound. A study screening various compounds on multicellular spheroids identified several triazole derivatives with promising anticancer activity:
- Mechanism : The interaction of the triazole ring with specific protein targets involved in cancer cell proliferation and survival pathways suggests potential for further development as an anticancer agent.
Case Study : A notable study reported that certain triazole derivatives exhibited significant cytotoxic effects against cancer cell lines, indicating possible pathways for therapeutic application in oncology .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds can often be correlated with their structural features:
- Triazole Ring : Essential for enzyme inhibition.
- Furan Moiety : Contributes to hydrophobic interactions enhancing binding affinity.
- Acetamide Group : May influence solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis requires meticulous control of reaction conditions:
- Temperature : Elevated temperatures (e.g., 60–80°C) are often necessary for triazole ring formation but must avoid decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may improve selectivity in coupling reactions .
- Catalysts : Use of coupling agents like HBTU or EDCI improves amide bond formation efficiency .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures is critical for removing unreacted starting materials .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, triazole carbons at δ 150–160 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% typically required) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 415.12 for C19H20FN5O2S) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
Q. What are the stability profiles of this compound under varying environmental conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the triazole and furan moieties .
- pH Stability : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions; neutral buffers (pH 6–8) are optimal for biological assays .
- Thermal Stability : Stable at room temperature for >6 months; avoid prolonged heating (>100°C) to prevent sulfur linkage cleavage .
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the ethyl group (e.g., propyl, isopropyl), furan (e.g., thiophene), or fluorophenyl ring (e.g., chloro, methoxy) .
- Biological Testing : Use standardized assays (e.g., anti-inflammatory: COX-2 inhibition; antimicrobial: MIC against S. aureus). Compare IC50 values to establish substituent effects .
- Statistical Analysis : Apply QSAR models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, EGFR). Focus on hydrogen bonds between the acetamide carbonyl and catalytic residues .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Monitor RMSD and binding free energy (MM/PBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic furan, hydrogen-bond acceptor at triazole) using Schrödinger’s Phase .
Q. How can in vitro/in vivo models evaluate the anti-exudative potential of this compound?
- Methodological Answer :
- In Vitro : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .
- In Vivo : Use a rat formalin-induced edema model. Administer 10–50 mg/kg orally; quantify paw volume reduction and compare to indomethacin .
- Mechanistic Studies : Western blotting to assess NF-κB pathway modulation (e.g., IκBα degradation) .
Q. How should researchers address discrepancies in biological activity data between structural analogs?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
- Metabolic Stability : Test analogs in liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of furan) .
- Crystallography : Resolve X-ray structures of analog-target complexes to explain potency differences (e.g., steric clashes with bulkier substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
